REACTION_CXSMILES
|
[CH2:1](O)[CH3:2].CC([O:9][C:10](C)=[O:11])COC.CCO[Si]([O:23][CH2:24][CH3:25])(OCC)OCC.[N+]([O-])(O)=[O:27].[CH2:30]([OH:34])[CH2:31][CH2:32][CH3:33]>O>[CH:1]1[C:31]([C:30]([OH:27])=[O:34])=[CH:32][C:33]2[C:10]([O:11][C:24](=[O:23])[C:25]=2[CH:2]=1)=[O:9]
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Name
|
|
Quantity
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1.13 g
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
18.92 g
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.84 g
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Type
|
reactant
|
Smiles
|
C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
|
81 °C
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Type
|
CUSTOM
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Details
|
While stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was poured
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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before cooling down
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Type
|
STIRRING
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Details
|
stirred at room temperature overnight
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Duration
|
8 (± 8) h
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Name
|
|
Type
|
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |